molecular formula C21H21BrN4O2 B262432 5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

カタログ番号 B262432
分子量: 441.3 g/mol
InChIキー: KGUDZQIDZFRAPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as BRD0705, is a small molecule compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for the development of novel drugs.

作用機序

The exact mechanism of action of BRD0705 is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the development of cancer and inflammatory diseases. By inhibiting the activity of BRD4, BRD0705 can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of genes involved in cancer cell growth and proliferation. BRD0705 has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the main advantages of using BRD0705 in lab experiments is its high specificity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and inflammatory diseases. However, one of the limitations of using BRD0705 is its low solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the study of BRD0705. One potential direction is the development of novel drugs based on the structure of BRD0705. This could lead to the development of more potent and selective inhibitors of BRD4. Another potential direction is the study of the combination of BRD0705 with other drugs for the treatment of cancer and inflammatory diseases. Finally, the study of the pharmacokinetics and pharmacodynamics of BRD0705 could lead to a better understanding of its efficacy and safety in humans.

合成法

The synthesis of BRD0705 involves a multi-step reaction sequence. The first step involves the reaction of 2-bromobenzoyl chloride with diethylamine to form N,N-diethyl-2-bromobenzamide. This intermediate is then reacted with phenylhydrazine to form N,N-diethyl-2-(phenylhydrazono)benzamide. The final step involves the reaction of this intermediate with ethyl acetoacetate to form BRD0705.

科学的研究の応用

BRD0705 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. BRD0705 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

特性

製品名

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide

分子式

C21H21BrN4O2

分子量

441.3 g/mol

IUPAC名

5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H21BrN4O2/c1-3-25(4-2)21(28)17-14-23-26(15-10-6-5-7-11-15)19(17)24-20(27)16-12-8-9-13-18(16)22/h5-14H,3-4H2,1-2H3,(H,24,27)

InChIキー

KGUDZQIDZFRAPR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

正規SMILES

CCN(CC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。